molecular formula C6H11F3N2O B1491075 (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol CAS No. 2098118-72-8

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

Cat. No. B1491075
CAS RN: 2098118-72-8
M. Wt: 184.16 g/mol
InChI Key: LRUCGHPAFQEDPD-UHFFFAOYSA-N
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Description

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, also known as 1-amino-4-trifluoromethylpyrrolidine (1-ATMP) is a synthetic, small molecule compound that has been used for a variety of scientific research applications. It is a highly versatile compound and has been used in a range of fields, including biochemistry, pharmacology, and nanotechnology. In

Scientific Research Applications

Organocatalysis in Asymmetric Michael and Mannich Reactions

1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol and its derivatives have been studied for their application as organocatalysts in asymmetric Michael and Mannich addition reactions. Reyes-Rangel et al. (2016) explored the synthesis of diamine derivatives of this compound for use in such reactions, highlighting their efficiency as bifunctional organocatalysts (Reyes-Rangel et al., 2016).

Photoinduced Addition Reactions

The compound has also been utilized in photoinduced addition reactions. Drew et al. (1999) described the photoinduced addition of methanol to related pyrrolidin-2-ones, leading to the production of various substituted pyrrolidin-2-ones (Drew et al., 1999).

Catalyst in Huisgen 1,3-dipolar Cycloadditions

Ozcubukcu et al. (2009) reported the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst demonstrated efficiency in reactions involving water or under neat conditions, highlighting the compound's versatility in catalysis (Ozcubukcu et al., 2009).

Enantioselective Alkynylation of Cyclic Imines

Munck et al. (2017) utilized a prolinol derived ligand, similar to 1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This approach yielded chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).

Synthesis of Polysubstituted Pyrrolidines

Reboredo et al. (2013) demonstrated the synthesis of polysubstituted pyrrolidines using an organocatalytic three-component approach. The study emphasized the efficiency of diphenyl[(2 S )-pyrrolidin-2-yl]methanol, a compound similar to 1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, as a catalyst in aqueous medium (Reboredo et al., 2013).

Synthesis of 2-Amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile Pyridine

Wu Feng (2011) reported the synthesis of a novel compound involving a reaction with a pyridine derivative, demonstrating the compound's applicability in multi-component synthesis (Wu Feng, 2011).

Biochemical Analysis

Biochemical Properties

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The presence of the trifluoromethyl group enhances its ability to form strong interactions with biomolecules, potentially acting as an inhibitor or activator in enzymatic reactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their activity and altering metabolic pathways . Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and kinase cascades . This compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function . In various cell types, this compound has been shown to affect cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . This binding often involves hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group . Additionally, this compound can influence gene expression by interacting with transcription factors and modifying chromatin structure . These molecular interactions result in significant changes in cellular behavior and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant side effects . These findings are essential for determining safe and effective dosage regimens for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . It interacts with enzymes such as cytochrome P450, which play a critical role in the oxidative metabolism of various compounds . This interaction can lead to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, and its distribution is influenced by its interactions with cellular proteins . These interactions can affect its localization and accumulation in specific tissues, which is important for understanding its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . It can be localized to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Post-translational modifications and targeting signals play a crucial role in directing this compound to its site of action within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

[1-amino-4-(trifluoromethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c7-6(8,9)5-2-11(10)1-4(5)3-12/h4-5,12H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUCGHPAFQEDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1N)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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